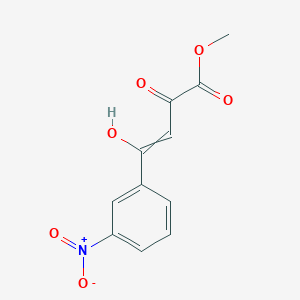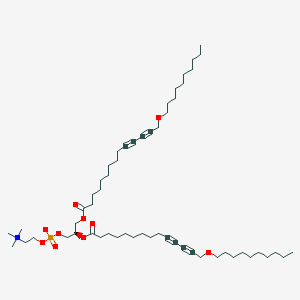![molecular formula C9H19N3O B130404 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one CAS No. 142877-39-2](/img/structure/B130404.png)
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one” is a complex organic compound. It’s likely to be a derivative of piperazine, a heterocyclic amine, with additional functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves free radical polymerization. For instance, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is synthesized using atom transfer radical polymerization (ATRP), focusing on end group analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like one- and two-dimensional NMR spectroscopy and MALDI-TOF MS .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various mechanisms. For instance, chalcones, which have a similar structural design, possess a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 2-(Dimethylamino)ethyl methacrylate has a boiling point of 93-94 °C20 mm Hg, a density of 0.925 g/mL at 25 °C, and a refractive index n20/D 1.4582 .Safety And Hazards
Safety data sheets indicate that similar compounds can be hazardous. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
Future Directions
properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIBKKOZGGNSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569549 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
CAS RN |
142877-39-2 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)










